![molecular formula C3H7ClS B2537036 1-Chloroethyl methyl sulfide CAS No. 33025-66-0](/img/structure/B2537036.png)
1-Chloroethyl methyl sulfide
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Overview
Description
1-Chloroethyl methyl sulfide, also known as Chloromethyl methyl sulfide, is an organosulfur compound with the formula ClCH2SCH3 . It is a thioether and an alkyl chloride . The compound is structurally related to sulfur mustards, i.e., it is a potentially hazardous alkylating agent . It finds some use in organic chemistry as a protecting group .
Synthesis Analysis
The compound is prepared by treating dimethyl sulfide with sulfuryl chloride . It is used as a methylthiomethylating reagent for carbonyl and aromatic compounds .Molecular Structure Analysis
The molecular structure of 1-Chloroethyl methyl sulfide consists of a sulfur atom bonded to a methyl group and a chloromethyl group . The compound has a molar mass of 96.57 g/mol .Chemical Reactions Analysis
In the presence of a base, 1-Chloroethyl methyl sulfide converts carboxylic acids (RCO2H) to esters RCO2CH2SCH3 .Physical And Chemical Properties Analysis
1-Chloroethyl methyl sulfide is a colorless liquid with a density of 1.1773 g/cm³ . It has a boiling point of 107°C . The compound is highly flammable and has a flash point of 17°C .Scientific Research Applications
Detection in Environmental Samples
1-Chloroethyl methyl sulfide has been identified in environmental samples like rubber, paint, and soil through NMR spectroscopy. This method effectively detects trace amounts of chemical warfare agents and related compounds, including 1-Chloroethyl methyl sulfide, proving its utility in environmental analysis and forensic science (Mesilaakso & Tolppa, 1996).
DNA Modification and Repair Mechanisms
Research has shown that chloroethyl ethyl sulfide, a related compound, introduces modified bases into DNA. Studies on bacterial 3-methyladenine-DNA glycosylases I and II reveal how these enzymes release modified bases from DNA, offering insights into DNA repair mechanisms in response to damage by similar compounds (Habraken & Ludlum, 1989).
Chemical Oxidation Studies
The oxidation of 2-chloroethyl methyl sulfide has been studied, with results indicating the formation of sulfoxide dimers. This research contributes to our understanding of the chemical behavior of such compounds under oxidative conditions, which is relevant in environmental and chemical safety contexts (Yeh, 1992).
Acetolysis Mechanism
A mechanistic study of the acetolyses of 2-chloroethyl methyl sulfide provided insights into its chemical behavior under specific conditions, showing a decrease in the first-order rate constant and providing knowledge about its reaction mechanisms (Tabushi, Tamaru & Yoshida, 1974).
Photocatalytic Oxidation
Gaseous 2-chloroethyl ethyl sulfide has been studied for its photocatalytic oxidation over TiO2 under UV light. This research is significant for environmental cleanup and decontamination technologies (Martyanov & Klabunde, 2003).
Thermal Decomposition Analysis
The thermal decomposition of bis(2-chloroethyl) sulphide, a related compound, has been studied, revealing potential industrial applications for the destruction of chemical warfare agents (Battin‐Leclerc et al., 2000).
Solubility in Supercritical Carbon Dioxide
Studies on the solubility of 2-chloroethyl ethyl sulfide in supercritical carbon dioxide provide valuable data for potential applications in recycling or recovering chemical warfare materials (Shen et al., 2004).
Detection and Decontamination Technologies
Research on functionalized metal-organic frameworks for the detection of 2-chloroethyl ethyl sulfide demonstrates advancements in sensitive and selective detection methods for such compounds (Abuzalat et al., 2021).
Mechanism of Action
Safety and Hazards
The compound is potentially hazardous and is classified as a flammable liquid . It may cause respiratory irritation, serious eye irritation, and skin irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
1-chloro-1-methylsulfanylethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClS/c1-3(4)5-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVMALALJWFNST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(SC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloroethyl methyl sulfide |
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